molecular formula C10H11ClF3N B1430016 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride CAS No. 1432679-86-1

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride

Cat. No.: B1430016
CAS No.: 1432679-86-1
M. Wt: 237.65 g/mol
InChI Key: QLERDLVRZIMGPC-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride is a chemical compound featuring a propenylamine backbone linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group is a prominent pharmacophore in medicinal chemistry, known to significantly influence the properties of organic molecules by enhancing metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . As such, compounds containing this group are of high interest in drug discovery and development, serving as key intermediates for the synthesis of more complex, biologically active molecules . While specific biological data for this compound is not widely published in the available literature, its core structure is related to amine compounds that are explored in pharmaceutical research . Researchers may utilize this chemical as a versatile building block for constructing targeted libraries or in the development of novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13;/h2-6,9H,1,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLERDLVRZIMGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-86-1
Record name Benzenemethanamine, α-ethenyl-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation via Mixed Anhydride and Reductive Amination

One of the most detailed and improved synthetic routes involves the preparation of the intermediate 3-[3-(trifluoromethyl)phenyl]-2-propenal, followed by reductive amination to yield the target amine hydrochloride salt.

Key Steps:

  • Step 1: Formation of Mixed Anhydride

    • Starting from 3-(trifluoromethyl)cinnamic acid, the acid is reacted with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a suitable base such as triethylamine or potassium carbonate.
    • The reaction is carried out in solvents like toluene, ethyl acetate, or tetrahydrofuran at low temperatures ranging from -35°C to 35°C, with the alkyl chloroformate added dropwise at -20°C to 5°C.
    • After reaction completion (typically 5 to 24 hours), salts are filtered off, and the solvent is removed under reduced pressure to isolate the mixed anhydride intermediate.
  • Step 2: Reduction to 3-[3-(Trifluoromethyl)phenyl]-2-propen-1-ol

    • The mixed anhydride is reduced using sodium borohydride in tetrahydrofuran at 0-5°C for about 2 hours.
    • Post-reaction, acetone is added, and the mixture is concentrated, followed by extraction with toluene and washing to isolate the allylic alcohol with yields around 74%.
  • Step 3: Formation of the Amine via Catalytic Hydrogenation

    • The allylic alcohol is then reacted with (R)-1-(naphthalen-1-yl)ethylamine in the presence of titanium isopropoxide at 10-15°C for 6 hours to form an imine intermediate.
    • This intermediate is subjected to catalytic hydrogenation using 5% palladium on carbon at 0-5°C under 1 kg/cm² pressure.
    • The reaction mixture is filtered to remove the catalyst, and the product is isolated as the hydrochloride salt.

This multi-step process allows for high purity and good yields, with careful control of temperature and solvent choice critical for optimal outcomes.

Oxidation Route from 1-[3-(Trifluoromethyl)phenyl]-2-propyl Alcohol

An alternative industrially applicable method involves the oxidation of 1-[3-(trifluoromethyl)phenyl]-2-propyl alcohol to the corresponding ketone intermediate (1-[3-(trifluoromethyl)phenyl]-2-propanone), which can then be further transformed into the target amine.

  • The oxidation uses chromic anhydride in methylene dichloride solvent.
  • Reaction conditions are mild, with temperatures between 25°C and 55°C and reaction times of 3 to 5 hours.
  • The molar ratio of alcohol to chromic anhydride is maintained between 1:1.3 to 1.6 to optimize conversion and purity.

This method addresses issues of low yield and harsh conditions present in prior art, offering a safer and more efficient industrial process.

Preparation of Crystalline Hydrochloride Salt and Polymorphs

The hydrochloride salt form of 1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine is important for pharmaceutical formulation. Recent patents have focused on isolating specific crystalline polymorphs with enhanced stability and processing properties.

Crystalline Form-M Preparation

  • The crystalline Form-M of N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride (structurally related to the target compound) is prepared by suspending the free base or crude hydrochloride in a suitable solvent or solvent mixture.
  • Preferred solvents include mixtures of ethyl acetate and water.
  • The suspension is stirred at elevated temperatures (60-70°C), followed by filtration at the same temperature.
  • Cooling the filtrate induces crystallization of the pure Form-M polymorph, which is then isolated by filtration.

Characterization and Advantages

  • The crystalline form is characterized by powder X-ray diffraction (PXRD) with distinctive peaks at specific 2θ angles (e.g., 6.53°, 8.97°, 12.28°, etc.).
  • Thermal properties are studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), confirming stability and purity.
  • Infrared spectroscopy (IR) further confirms the chemical integrity of the crystalline form.
  • This polymorph offers improved handling, processing, and storage stability, which are critical for pharmaceutical manufacturing.

Summary Table of Preparation Methods

Step Method Description Reagents & Conditions Yield & Notes
1 Mixed Anhydride Formation 3-(Trifluoromethyl)cinnamic acid + alkyl chloroformate, base (triethylamine), solvent (toluene), -35°C to 35°C Reaction time: 5-24 h; salts filtered off
2 Reduction to Allylic Alcohol Sodium borohydride in THF, 0-5°C, 2 h Yield ~74%; acetone quench, extraction with toluene
3 Reductive Amination (R)-1-(Naphthalen-1-yl)ethylamine, titanium isopropoxide, 10-15°C, 6 h; catalytic hydrogenation with Pd/C, 0-5°C, 1 kg/cm² High purity amine hydrochloride salt
Alternative Oxidation of Alcohol to Ketone 1-[3-(Trifluoromethyl)phenyl]-2-propyl alcohol + chromic anhydride, methylene dichloride, 25-55°C, 3-5 h Improved yield and purity for industrial scale
Crystallization Formation of Crystalline Form-M Suspension in ethyl acetate/water, stirred at 60-70°C, filtered hot, cooled to crystallize Polymorph with enhanced stability

Research Findings and Practical Considerations

  • The improved mixed anhydride method allows for controlled reaction conditions, minimizing side reactions and enabling high yield and purity.
  • Catalytic hydrogenation under mild conditions ensures selective reduction without over-reduction or degradation.
  • The choice of solvents, especially ethyl acetate and toluene, is crucial for solubility and purification steps.
  • The discovery and preparation of specific crystalline polymorphs enhance the compound's pharmaceutical properties, including shelf-life and bioavailability.
  • Industrial methods focus on scalability, safety, and environmental considerations, such as using less hazardous reagents and milder conditions.

This comprehensive review of preparation methods for 1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride integrates detailed synthetic procedures, reaction parameters, and polymorph preparation strategies based on diverse patent literature and research findings, ensuring authoritative and practical guidance for researchers and manufacturers.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

[(2E)-3-Phenyl-2-propen-1-yl]amine Hydrochloride (Cinnamylamine Hydrochloride)

  • Structure : Phenyl group instead of 3-CF₃-phenyl.
  • Molecular Formula : C₉H₁₂ClN.
  • Key Difference : Absence of the -CF₃ group reduces electronegativity and lipophilicity, impacting membrane permeability .

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride

  • Structure : Chlorophenyl and trifluoropropanamine chain.
  • Molecular Formula : C₉H₁₀Cl₂F₃N.
  • Key Difference : The -CF₃ group is on the propane chain rather than the phenyl ring, altering electronic distribution and steric interactions .

Trifluoromethylphenyl Cyclopropanamine Derivatives

lists cyclopropanamine analogs with trifluoromethylphenyl groups:

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride Structure: Cyclopropane ring replaces the allylamine chain.

1-(Thiophen-3-yl)-3,3,3-trifluoropropan-1-amine Hydrochloride Structure: Thiophene ring instead of phenyl. Molecular Formula: C₇H₉ClF₃NS.

Pharmacologically Relevant Analogs

Cinacalcet Hydrochloride

  • Structure: N-[1-(R)-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-aminopropane hydrochloride.
  • Molecular Formula : C₂₂H₂₂ClF₃N.
  • Key Differences :
    • Propanamine (saturated) chain vs. propenamine (unsaturated).
    • Presence of a chiral naphthyl group enhances binding to calcium-sensing receptors (CaSR), a feature absent in the target compound .
  • Pharmacological Impact : Cinacalcet is FDA-approved for hyperparathyroidism, whereas the target compound’s bioactivity remains unexplored in public literature.

Benfluorex Derivatives

  • Reference : Benfluorex-related compounds with trifluoromethyl groups () show cardiovascular side effects, highlighting the importance of substituent positioning in toxicity profiles .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine HCl C₁₀H₁₁ClF₃N 237.65 Allylamine, 3-CF₃-phenyl N/A
Cinacalcet Hydrochloride C₂₂H₂₂ClF₃N 393.87 Propanamine, 3-CF₃-phenyl, naphthyl 364782-34-3
1-(3-CF₃-phenyl)cyclopropanamine HCl C₁₀H₁₁ClF₃N 237.65 Cyclopropane, 3-CF₃-phenyl N/A
[(2E)-3-Phenyl-2-propen-1-yl]amine HCl C₉H₁₂ClN 169.65 Allylamine, phenyl N/A
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl C₉H₁₀Cl₂F₃N 260.09 Propanamine, 2-Cl-phenyl, -CF₃ chain 1803586-04-0

Biological Activity

Overview

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a prop-2-en-1-amine moiety. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClF3N. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with hydrophobic sites in proteins and enzymes. This property is crucial for modulating biological pathways and therapeutic applications.

The mechanism of action of this compound involves:

  • Interaction with Enzymes and Receptors : The trifluoromethyl substituent increases the compound's ability to penetrate biological membranes, allowing effective binding to various molecular targets.
  • Modulation of Biological Pathways : By interacting with specific receptors or enzymes, it can influence metabolic pathways, potentially leading to therapeutic effects.

Biological Activity

Research has highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethyl group showed significant activity against Chlamydia and other bacterial pathogens. The presence of the trifluoromethyl group was essential for enhancing antibacterial efficacy compared to non-fluorinated analogs .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity among related compounds. For example, while some derivatives were shown to be non-toxic at certain concentrations, others exhibited cytotoxic effects against specific cell lines. The IC50 values for these compounds provide insight into their potential therapeutic windows .

Comparative Analysis

To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundContains prop-2-en-1-amineEnhanced reactivity due to double bond presence
4-(Trifluoromethyl)phenylhydrazine hydrochlorideFeatures a hydrazine groupDifferent chemical properties due to hydrazine functionality
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-aminesVaries in position of trifluoromethyl substitutionStructural variations affect biological activity

This table illustrates how the trifluoromethyl group's position and the presence of different functional groups can significantly influence biological activity.

Study on Antichlamydial Activity

In a study examining the antichlamydial activity of related compounds, it was found that those containing the trifluoromethyl group exhibited substantial inhibitory effects against Chlamydia species. The results indicated that modifications to the molecular structure could enhance selectivity and potency against specific pathogens .

Cytotoxicity Assessment

Research assessing cytotoxicity revealed that certain derivatives were non-toxic at concentrations up to 50 µM, while others demonstrated significant cytotoxic effects at lower concentrations. This highlights the importance of structural modifications in determining both efficacy and safety profiles .

Q & A

Q. What are the recommended synthetic routes for 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the α,β-unsaturated ketone intermediate via Claisen-Schmidt condensation between 3-(trifluoromethyl)benzaldehyde and a nitroalkane or acetylene derivative under basic conditions (e.g., NaOH/ethanol) .
  • Step 2: Reduction of the ketone to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or borane-based reagents. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .
  • Optimization Tips:
    • Use anhydrous solvents (e.g., THF or ethanol) to minimize side reactions.
    • Monitor reaction progress via TLC or in situ FTIR to detect carbonyl reduction (disappearance of ~1700 cm⁻¹ peak) .
    • Adjust stoichiometry of reducing agents (e.g., NaBH₄ vs. LiAlH₄) to control selectivity and avoid over-reduction .

Q. How should researchers characterize the structural and purity parameters of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for vinyl proton signals (δ 5.5–6.5 ppm, doublets) and trifluoromethyl group splitting patterns (δ ~7.5 ppm, multiplet for aromatic protons) .
    • ¹³C NMR: Confirm the presence of the trifluoromethyl group (δ ~125 ppm, quartet due to J-C-F coupling) and the enamine carbon (δ ~150 ppm) .
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (C₁₀H₁₀ClF₃N).
  • Purity Analysis:
    • Employ HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<1% area).
    • Validate purity via elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of this compound during synthesis?

Methodological Answer:

  • Chiral Resolution:
    • Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during the condensation step to induce asymmetry .
    • Post-synthesis separation via chiral HPLC (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases .
  • Crystallization: Co-crystallize the hydrochloride salt with a chiral resolving agent (e.g., tartaric acid derivatives) to isolate enantiopure forms .
  • Validation: Confirm enantiomeric excess (ee) via polarimetry or chiral GC-MS (β-cyclodextrin columns) .

Q. How can researchers address discrepancies in spectroscopic data when analyzing derivatives?

Methodological Answer:

  • Contradiction Analysis:
    • Case 1: If NMR signals for the vinyl group are missing, check for unintended hydrogenation during synthesis (e.g., overuse of Pd-C catalyst). Repeat reaction under milder conditions .
    • Case 2: Unexpected MS fragments (e.g., m/z 180) may indicate hydrolysis of the enamine. Confirm stability in aqueous conditions via pH-controlled stability studies .
  • Cross-Validation:
    • Use X-ray crystallography to resolve ambiguous NOE correlations in NMR .
    • Compare experimental IR spectra with computational simulations (DFT/B3LYP) to confirm functional group assignments .

Q. What experimental precautions are critical for handling this compound in biological assays?

Methodological Answer:

  • Safety Protocols:
    • Conduct reactions in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation/contact with hydrochloride salts .
    • Store the compound in airtight, light-resistant containers under nitrogen to prevent degradation .
  • Biological Testing:
    • Pre-solubilize in DMSO (≤0.1% final concentration) for cell-based assays to avoid solvent toxicity.
    • Include a negative control (e.g., scrambled amine derivatives) to isolate trifluoromethyl-specific effects .

Q. How can researchers optimize the compound’s stability in long-term storage for pharmacological studies?

Methodological Answer:

  • Stability Studies:
    • Perform accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC .
    • Add antioxidants (e.g., BHT at 0.01% w/w) to prevent radical-mediated decomposition of the enamine group .
  • Formulation: Lyophilize the hydrochloride salt with cryoprotectants (trehalose/mannitol) for −80°C storage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride
Reactant of Route 2
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1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.